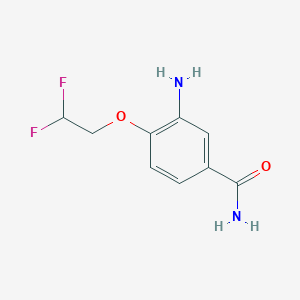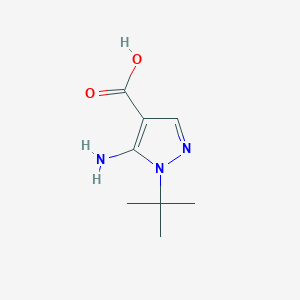
5-氨基-1-叔丁基-1H-吡唑-4-羧酸
描述
5-amino-1-tert-butyl-1H-pyrazole-4-carboxylic acid: is a heterocyclic organic compound that features a pyrazole ring substituted with an amino group at the 5-position, a tert-butyl group at the 1-position, and a carboxylic acid group at the 4-position
科学研究应用
Chemistry:
Building Block: Used as a versatile building block in the synthesis of complex organic molecules.
Catalysis: Employed in catalytic reactions to facilitate the formation of carbon-carbon and carbon-heteroatom bonds.
Biology:
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in various biological pathways.
Drug Development: Explored as a lead compound in the development of new pharmaceuticals.
Medicine:
Therapeutic Agents: Studied for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry:
作用机制
Target of Action
5-Amino-1-tert-butyl-1H-pyrazole-4-carboxylic acid is a derivative of the pyrazole class of compounds . Pyrazoles are known to interact with a variety of biological targets, including enzymes, receptors, and proteins involved in cellular signaling . .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent bonding . The specific mode of action would depend on the compound’s chemical structure and the nature of its target.
Biochemical Pathways
Pyrazole derivatives have been shown to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and neurological disorders . The specific pathways affected by this compound would depend on its targets and mode of action.
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and permeability .
Result of Action
Pyrazole derivatives have been shown to exert a variety of biological effects, including anti-inflammatory, anticancer, and neuroprotective effects . The specific effects of this compound would depend on its targets and mode of action.
Action Environment
The action of 5-amino-1-tert-butyl-1H-pyrazole-4-carboxylic acid can be influenced by various environmental factors. For instance, the compound’s stability and efficacy could be affected by factors such as temperature, pH, and the presence of other substances . .
生化分析
Biochemical Properties
5-amino-1-tert-butyl-1H-pyrazole-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . These interactions can influence the activity of the enzymes, thereby affecting the overall metabolic processes within the cell.
Cellular Effects
The effects of 5-amino-1-tert-butyl-1H-pyrazole-4-carboxylic acid on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate signaling pathways that are crucial for cell growth and differentiation . Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering the metabolic state of the cell.
Molecular Mechanism
At the molecular level, 5-amino-1-tert-butyl-1H-pyrazole-4-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions . The exact nature of these interactions can vary depending on the specific context and the presence of other interacting molecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-amino-1-tert-butyl-1H-pyrazole-4-carboxylic acid can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that it can remain stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular functions, including alterations in metabolic processes and gene expression.
Dosage Effects in Animal Models
The effects of 5-amino-1-tert-butyl-1H-pyrazole-4-carboxylic acid can vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular functions. At higher doses, it can lead to toxic or adverse effects, including disruption of normal cellular processes and potential toxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
5-amino-1-tert-butyl-1H-pyrazole-4-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes. These interactions can influence metabolic flux and the levels of metabolites within the cell . The compound’s role in these pathways can vary depending on the specific metabolic context and the presence of other interacting molecules.
Transport and Distribution
The transport and distribution of 5-amino-1-tert-butyl-1H-pyrazole-4-carboxylic acid within cells and tissues are critical for its biochemical activity. It can interact with specific transporters and binding proteins that facilitate its movement within the cell . These interactions can affect its localization and accumulation, thereby influencing its overall activity and function.
Subcellular Localization
The subcellular localization of 5-amino-1-tert-butyl-1H-pyrazole-4-carboxylic acid is an important factor that determines its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-tert-butyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with 1H-pyrazole-4-carboxylic acid ethyl ester.
Amino Protection Reaction: The amino group is protected using a suitable protecting group.
Hydrolysis: The protected amino group undergoes hydrolysis to generate the desired amino-pyrazole derivative.
Introduction of tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Alcohols and aldehydes.
Substitution Products: Various substituted pyrazole derivatives.
相似化合物的比较
- 1-tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylic acid
- 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives
- 1,3,4-oxadiazole derivatives
Uniqueness:
- Structural Features: The presence of the tert-butyl group and the carboxylic acid group at specific positions on the pyrazole ring makes 5-amino-1-tert-butyl-1H-pyrazole-4-carboxylic acid unique.
- Reactivity: The compound’s reactivity profile, including its ability to undergo various chemical reactions, distinguishes it from other similar compounds .
属性
IUPAC Name |
5-amino-1-tert-butylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-8(2,3)11-6(9)5(4-10-11)7(12)13/h4H,9H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRWOZRHVYZOBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C(C=N1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1545779-06-3 | |
| Record name | 5-amino-1-tert-butyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


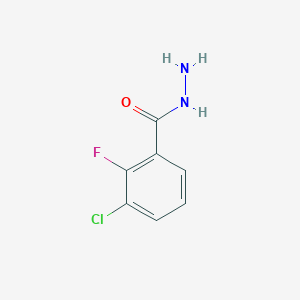
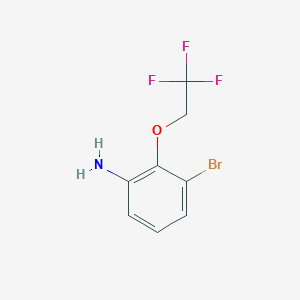
![2-[(5-amino-1H-1,3-benzodiazol-2-yl)(methyl)amino]-N-methylacetamide](/img/structure/B1380274.png)
![2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol](/img/structure/B1380275.png)
![3-(Bromomethyl)bicyclo[3.1.0]hexane](/img/structure/B1380277.png)

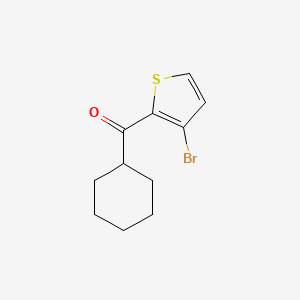
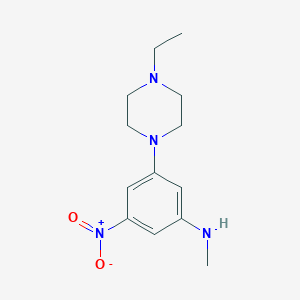
![4-[(3-Methoxycyclohexyl)oxy]pyrimidin-2-amine](/img/structure/B1380283.png)
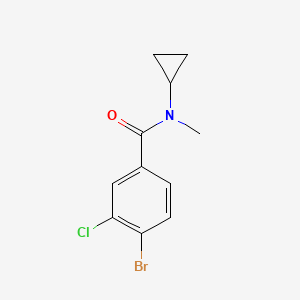
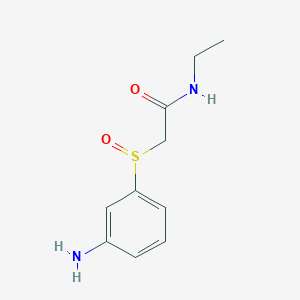
![{3-[3-(Dimethylamino)propoxy]pyridin-4-yl}methanamine](/img/structure/B1380290.png)

